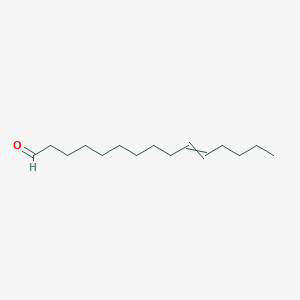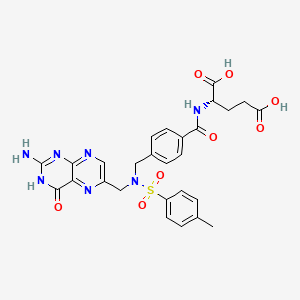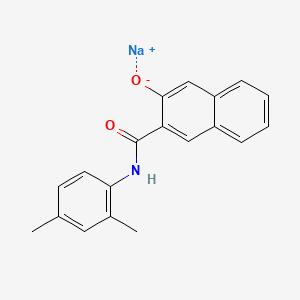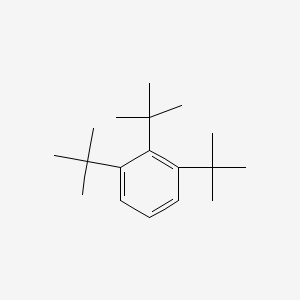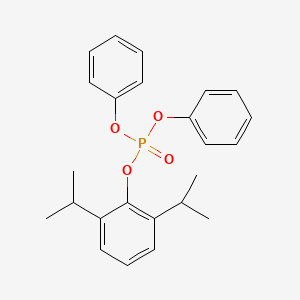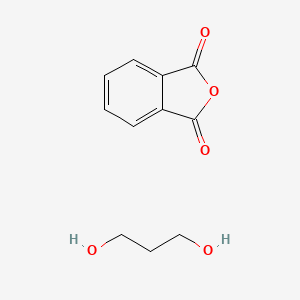
2-Benzofuran-1,3-dione;propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofuran-1,3-dione;propane-1,3-diol is a compound that combines the structural features of benzofuran and propane-1,3-diol Benzofuran is a heterocyclic organic compound that consists of a fused benzene and furan ring, while propane-1,3-diol is a three-carbon diol with hydroxyl groups on the first and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione typically involves the reaction of furan and maleic anhydride through a Diels-Alder cycloaddition followed by dehydration. The Diels-Alder reaction between furan and maleic anhydride is carried out at room temperature under solvent-free conditions, yielding oxanorbornene dicarboxylic anhydride. The dehydration of this intermediate is then performed using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid, resulting in the formation of 2-Benzofuran-1,3-dione .
Industrial Production Methods
Industrial production of 2-Benzofuran-1,3-dione can be achieved through similar synthetic routes, with optimizations for large-scale production. The use of biomass-derived furan and maleic anhydride offers a renewable approach to producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring or the propane-1,3-diol moiety.
Applications De Recherche Scientifique
2-Benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzofuran-1,3-dione and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Anhydride: Similar in structure but lacks the propane-1,3-diol moiety.
Maleic Anhydride: Another related compound used in the synthesis of 2-Benzofuran-1,3-dione.
Benzofuran Derivatives: Various benzofuran derivatives with different functional groups.
Propriétés
Numéro CAS |
68155-85-1 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;propane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-2-1-3-5/h1-4H;4-5H,1-3H2 |
Clé InChI |
HNOVEUKWUAUBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2=O.C(CO)CO |
Numéros CAS associés |
68155-85-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



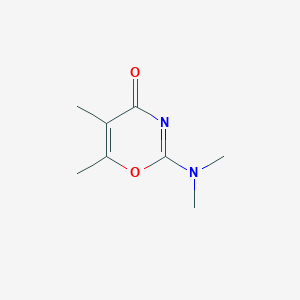
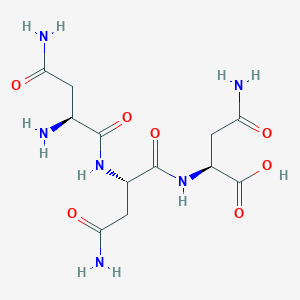
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
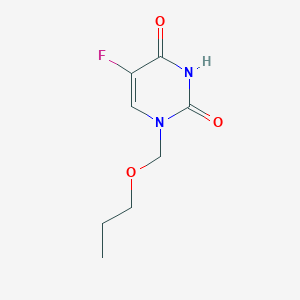
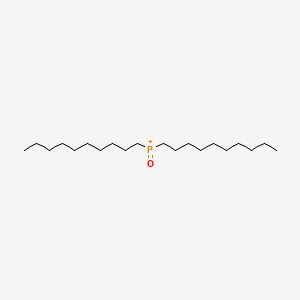
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)

